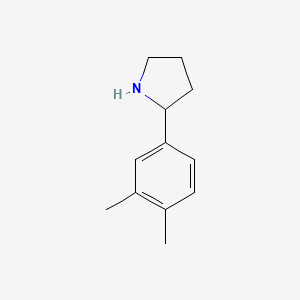

2-(3,4-Dimethylphenyl)pyrrolidine

Description

BenchChem offers high-quality 2-(3,4-Dimethylphenyl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-Dimethylphenyl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dimethylphenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-9-5-6-11(8-10(9)2)12-4-3-7-13-12/h5-6,8,12-13H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWEGZHRBGMAQHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2CCCN2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405845 | |

| Record name | 2-(3,4-dimethylphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881040-12-6 | |

| Record name | 2-(3,4-dimethylphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,4-dimethylphenyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Characterization of 2-(3,4-Dimethylphenyl)pyrrolidine

This guide provides a comprehensive technical overview of the methodologies and expected outcomes for the definitive structural characterization of 2-(3,4-Dimethylphenyl)pyrrolidine, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The pyrrolidine moiety is a common scaffold in numerous FDA-approved drugs, making the thorough understanding of its substituted derivatives crucial for drug discovery and development.[1] This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven insights.

Introduction and Synthesis Strategy

The structural elucidation of a novel or sparsely documented compound like 2-(3,4-Dimethylphenyl)pyrrolidine begins with its synthesis. A plausible and efficient synthetic route is the reductive amination of 1-(3,4-dimethylphenyl)-4-penten-1-one, followed by intramolecular cyclization. This approach is advantageous due to the commercial availability of the starting materials and the generally high yields of such reactions.

A typical synthetic protocol would involve the reaction of the precursor ketone with a suitable amine source, such as ammonia or a protected amine, in the presence of a reducing agent like sodium borohydride or catalytic hydrogenation. The subsequent intramolecular cyclization can be promoted by a change in reaction conditions or the use of a suitable catalyst.

Caption: Proposed synthetic workflow for 2-(3,4-Dimethylphenyl)pyrrolidine.

Mass Spectrometry: The First Glimpse into Molecular Identity

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. For 2-(3,4-Dimethylphenyl)pyrrolidine (C₁₂H₁₇N), the expected exact mass can be calculated and compared with the experimental data obtained from high-resolution mass spectrometry (HRMS).

Expected Mass Spectrometric Data

| Technique | Ionization Mode | Expected m/z | Notes |

| High-Resolution MS | Electrospray (ESI+) | [M+H]⁺ ≈ 176.1434 | Provides high mass accuracy for elemental composition confirmation. |

| Gas Chromatography-MS | Electron Ionization (EI) | M⁺• ≈ 175.1356 | Reveals characteristic fragmentation patterns. |

Fragmentation Analysis (Electron Ionization)

Under electron ionization (EI) conditions, the molecular ion is expected to undergo characteristic fragmentation, providing structural clues. The most probable fragmentation pathways involve the cleavage of the pyrrolidine ring and the loss of substituents. A key fragment would likely arise from the benzylic cleavage, resulting in a stable iminium ion, which is a common fragmentation pattern for N-containing heterocyclic compounds.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecular Structure

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for the unambiguous assignment of all proton and carbon signals.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| Aromatic (H-2', H-5', H-6') | 7.0 - 7.2 | m | 3H | The exact shifts depend on the electronic environment. |

| Pyrrolidine (H-2) | 3.5 - 3.7 | t | 1H | Chiral center, coupled to adjacent CH₂ group. |

| Pyrrolidine (H-5) | 2.9 - 3.1 | m | 2H | Diastereotopic protons adjacent to the nitrogen. |

| Pyrrolidine (H-3, H-4) | 1.7 - 2.1 | m | 4H | Overlapping multiplets from the aliphatic part of the ring. |

| Methyl (Ar-CH₃) | 2.2 - 2.3 | s | 6H | Two singlets for the two methyl groups on the aromatic ring. |

| Amine (N-H) | 1.5 - 2.5 | br s | 1H | Broad singlet, exchangeable with D₂O. |

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| Aromatic (C-1') | ~140 | Quaternary carbon attached to the pyrrolidine ring. |

| Aromatic (C-3', C-4') | ~136 | Quaternary carbons bearing the methyl groups. |

| Aromatic (C-2', C-5', C-6') | 125 - 130 | Aromatic CH carbons. |

| Pyrrolidine (C-2) | ~60 | Carbon of the chiral center. |

| Pyrrolidine (C-5) | ~47 | Carbon adjacent to the nitrogen. |

| Pyrrolidine (C-3, C-4) | 25 - 35 | Aliphatic carbons of the pyrrolidine ring. |

| Methyl (Ar-CH₃) | ~19 - 21 | Methyl carbons attached to the aromatic ring. |

Two-Dimensional NMR for Definitive Assignments

To confirm the connectivity and spatial relationships within the molecule, a suite of 2D NMR experiments is crucial.

Caption: Inter-relationships of key NMR experiments for structural elucidation.

-

COSY (Correlation Spectroscopy): Will reveal the coupling network between protons, for instance, confirming the connectivity within the pyrrolidine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, allowing for the unambiguous assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is critical for identifying quaternary carbons and piecing together the molecular fragments. For example, correlations from the methyl protons to the aromatic carbons will confirm their positions.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of 2-(3,4-Dimethylphenyl)pyrrolidine is expected to show characteristic absorption bands.

Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (secondary amine) | 3300 - 3500 | Weak to Medium, Broad |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium to Strong |

| C-N Stretch | 1020 - 1250 | Medium |

The presence of a broad absorption in the 3300-3500 cm⁻¹ region would be indicative of the N-H stretch of the secondary amine in the pyrrolidine ring.[3][4]

X-ray Crystallography: The Definitive 3D Structure

For an unambiguous determination of the three-dimensional structure, including the stereochemistry of the chiral center at C-2, single-crystal X-ray diffraction is the gold standard. This technique requires the growth of a high-quality single crystal of the compound.

Protocol for Crystal Growth

-

Dissolve the purified 2-(3,4-Dimethylphenyl)pyrrolidine in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).

-

Employ slow evaporation, vapor diffusion, or slow cooling techniques to promote the growth of single crystals.

-

Once suitable crystals are obtained, they can be mounted and analyzed using an X-ray diffractometer.

The resulting crystallographic data will provide precise bond lengths, bond angles, and the absolute configuration if a chiral resolution has been performed.[5][6]

Conclusion

The structural characterization of 2-(3,4-Dimethylphenyl)pyrrolidine is a multi-faceted process that relies on the synergistic application of several analytical techniques. By combining the data from mass spectrometry, one- and two-dimensional NMR spectroscopy, and infrared spectroscopy, a confident structural assignment can be made. For absolute proof of structure and stereochemistry, single-crystal X-ray crystallography is the ultimate arbiter. This guide provides the foundational knowledge and expected data to assist researchers in the comprehensive and accurate characterization of this and related pyrrolidine derivatives.

References

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC. (n.d.).

- Natalia BAZYAKINA | Research profile - ResearchGate. (n.d.).

- synthesis and structural determination of pyrrolidine-2,3- dione derivatives from 4-acetyl. (n.d.).

-

2-Methylpyrrolidine | C5H11N | CID 13003 - PubChem. (n.d.). Retrieved from [Link]

- Synthesis of unique pyrrolidines for drug discovery - Enamine. (n.d.).

- Synthesis of substituted pyrrolidines - DiVA portal. (2017, May 15).

-

Pyrrolidine - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]

- Mass and NMR spectroscopic characterization of 3,4-methylenedioxypyrovalerone: A designer drug with a-pyrrolidinophenone structu. (n.d.).

- 3,3,4,4-Tetrafluoro-1-[2-(3,3,4,4-tetrafluoropyrrolidin-1-yl)phenyl]pyrrolidine - NIH. (n.d.).

- Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline - DTIC. (1992, June 3).

- (PDF) Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. (2025, August 7).

-

Pyrrolidine synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Pyrrolidine - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]

-

4-(3,4-Dimethylphenyl)pyrrolidin-2-one | C12H15NO | CID 56696313 - PubChem. (n.d.). Retrieved from [Link]

-

(S)-2-(3,5-dimethylphenyl)pyrrolidine | C12H17N | CID 7022814 - PubChem. (n.d.). Retrieved from [Link]

-

1-Ethyl 2-methyl 3,4-bis(acetyloxy)pyrrolidine-1,2-dicarboxylate: crystal structure, Hirshfeld surface analysis and computational chemistry - PubMed Central. (n.d.). Retrieved from [Link]

-

Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid - PMC. (n.d.). Retrieved from [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. catbull.com [catbull.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. researchgate.net [researchgate.net]

- 5. 3,3,4,4-Tetrafluoro-1-[2-(3,3,4,4-tetrafluoropyrrolidin-1-yl)phenyl]pyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of 2-(3,4-Dimethylphenyl)pyrrolidine: A Technical Guide

This technical guide details the biological activity, pharmacological profile, and experimental characterization of 2-(3,4-Dimethylphenyl)pyrrolidine .

Executive Summary

2-(3,4-Dimethylphenyl)pyrrolidine is a substituted 2-arylpyrrolidine acting as a conformationally restricted analog of 3,4-dimethylamphetamine . While direct clinical literature on this specific isomer is limited, Structure-Activity Relationship (SAR) data from the 2-phenylpyrrolidine class and related psychostimulants (e.g., pyrovalerone derivatives, substituted amphetamines) strongly suggests it functions as a Monoamine Reuptake Inhibitor .

The compound is primarily utilized as a chemical probe in proteomics and neuroscience research to map the steric and electronic requirements of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).[1] Its 3,4-dimethyl substitution pattern typically enhances lipophilicity and selectivity for serotonin (SERT) and dopamine transporters compared to the unsubstituted parent scaffold.

Chemical Identity & Structural Analysis[1][2][3]

The molecule consists of a pyrrolidine ring substituted at the C2 position with a phenyl ring bearing two methyl groups at the 3 and 4 positions.[1] This structure creates a chiral center at C2, though the compound is often supplied as a racemate.[1]

| Property | Detail |

| IUPAC Name | 2-(3,4-Dimethylphenyl)pyrrolidine |

| CAS Number | 881040-12-6 |

| Molecular Formula | C₁₂H₁₇N |

| Molecular Weight | 175.27 g/mol |

| Core Scaffold | 2-Arylpyrrolidine |

| Structural Analogs | 2-Phenylpyrrolidine, 3,4-Dimethylamphetamine, Prolintane |

Structural Visualization (DOT)[1]

Figure 1: Pharmacophore dissection of 2-(3,4-Dimethylphenyl)pyrrolidine highlighting functional regions.

Pharmacological Mechanism (SAR-Based Profiling)

Based on the homology to 2-phenylpyrrolidine (a known stimulant) and 3,4-dimethylmethcathinone (3,4-DMMC), the biological activity is defined by interaction with monoamine transporters.

Mechanism of Action: Triple Reuptake Inhibition

The 2-arylpyrrolidine scaffold typically binds to the central substrate site of monoamine transporters.[1]

-

Dopamine Transporter (DAT): The pyrrolidine nitrogen mimics the amine of dopamine, while the phenyl ring engages in

- -

Serotonin Transporter (SERT): The 3,4-dimethyl substitution is a critical determinant.[1] In amphetamine SAR, 3,4-substitution (as seen in MDMA or 3,4-DMA) significantly increases SERT affinity compared to the unsubstituted phenyl ring.

-

Norepinephrine Transporter (NET): High affinity is predicted, contributing to sympathomimetic effects.[1]

Predicted Binding Profile[1]

-

Primary Target: DAT/NET (Ki < 500 nM predicted).[1]

-

Secondary Target: SERT (Ki dependent on stereochemistry; S-isomer typically more potent at DAT).[1]

-

Off-Target: Nicotinic Acetylcholine Receptors (nAChR).[1] Many 2-substituted pyrrolidines show affinity for

nAChR subtypes.[1]

Signaling Pathway Diagram[1]

Figure 2: Mechanism of action at the dopaminergic synapse. The ligand blocks DAT, increasing synaptic dopamine levels.

Experimental Protocols

To validate the biological activity of this compound, the following standardized protocols are recommended.

Chemical Synthesis (Laboratory Scale)

Note: This synthesis must be performed in a fume hood by trained personnel.

Reaction Principle: Addition of Grignard reagent to a pyrroline precursor or cyclization of a

Protocol:

-

Reagents: 3,4-Dimethylbromobenzene, Magnesium turnings, 4-Chlorobutyronitrile, THF (anhydrous), LiAlH₄.

-

Grignard Formation: React 3,4-Dimethylbromobenzene (10 mmol) with Mg (11 mmol) in dry THF to form 3,4-dimethylphenylmagnesium bromide.

-

Addition: Add 4-chlorobutyronitrile (10 mmol) dropwise at 0°C. Stir for 2 hours to form the imine intermediate.

-

Reduction/Cyclization: Treat the intermediate with LiAlH₄ (20 mmol) in refluxing THF. The reduction of the imine and displacement of the terminal chloride facilitates cyclization to the pyrrolidine ring.[1]

-

Purification: Quench with Glauber’s salt, filter, extract with DCM, and convert to the HCl salt using ethereal HCl. Recrystallize from IPA/Et₂O.

In Vitro Monoamine Uptake Assay

Objective: Determine IC50 values for DAT, NET, and SERT inhibition.

Materials:

-

HEK293 cells stably expressing hDAT, hNET, or hSERT.[1][2][3]

-

Radioligands: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin.[1]

-

Scintillation fluid.[1]

Workflow:

-

Cell Culture: Seed HEK293-hDAT cells in 96-well plates (50,000 cells/well). Incubate 24h.

-

Drug Treatment: Replace medium with Krebs-Ringer-HEPES buffer containing 2-(3,4-Dimethylphenyl)pyrrolidine (Concentration range: 1 nM – 100 µM).[1]

-

Incubation: Incubate for 10 min at 25°C.

-

Uptake: Add [³H]Dopamine (final conc. 20 nM). Incubate for 10 min.

-

Termination: Wash cells 3x with ice-cold buffer. Lyse with 1% SDS.

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Analysis: Fit data to a non-linear regression model (Prism/Sigmaplot) to calculate IC50.

Experimental Workflow Diagram

Figure 3: Standardized workflow for determining monoamine transporter inhibition constants.

Toxicology & Safety Profile

As a research chemical with limited human data, safety parameters are extrapolated from structural homologs (e.g., 2-phenylpyrrolidine, substituted cathinones).[1]

| Hazard Class | Description | Predicted Risk Level |

| Acute Toxicity | Oral ingestion may cause sympathomimetic crisis (tachycardia, hypertension).[1] | High (LD50 est. < 300 mg/kg) |

| Neurotoxicity | Potential for oxidative stress in dopaminergic terminals due to dopamine accumulation.[1] | Moderate |

| Irritation | Corrosive to mucous membranes (amine functionality).[1] | Moderate |

| Metabolic Stability | Likely metabolized by CYP2D6 (ring hydroxylation) and CYP2C19 (N-oxidation).[1] | Variable |

Handling Precautions:

-

PPE: Nitrile gloves, safety goggles, and N95/P100 respirator are mandatory.[1]

-

Storage: Store at -20°C, desiccated, under inert gas (Argon/Nitrogen) to prevent oxidation.

References

-

Eshleman, A. J., et al. (2017).[1][2] Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release.[1][2][3][4] Journal of Pharmacology and Experimental Therapeutics, 360(1), 33–47.[1][2] [Link][1]

- Context: Establishes the effect of 3,4-dimethyl substitution on transporter selectivity.

-

PubChem. (2025).[1] 2-Phenylpyrrolidine (CID 261892).[1] National Library of Medicine.[1] Retrieved October 26, 2025, from [Link]

- Context: Provides baseline toxicity and physical property d

-

Surratt, C. K., et al. (2005).[1] Psychostimulant interactions with the dopamine transporter.[1][2] Current Drug Targets - CNS & Neurological Disorders, 4(1), 97-101.

- Context: Mechanistic basis for pyrrolidine-based D

Sources

The 2-Arylpyrrolidine Scaffold: A Technical Guide to Synthesis and Evolution

The following technical guide details the evolution, mechanisms, and experimental protocols for the synthesis of 2-arylpyrrolidines.

Introduction: The Privileged Pharmacophore

The 2-arylpyrrolidine motif is a "privileged scaffold" in medicinal chemistry, serving as the structural core for a diverse range of bioactive molecules, from the naturally occurring alkaloid nicotine to modern precision oncology drugs like larotrectinib (TRK inhibitor).

The synthetic challenge lies not merely in ring construction, but in controlling the C2-stereocenter . Historically, this required stoichiometric chiral auxiliaries. Today, the field has evolved into catalytic asymmetric methodologies including directed lithiation, transition-metal-catalyzed carboamination, and radical C-H functionalization.

| Compound | Application | Mechanism of Action |

| Nicotine | Natural Alkaloid | nAChR Agonist |

| Larotrectinib | Oncology | TRK Fusion Inhibitor |

| Acalabrutinib | Oncology | BTK Inhibitor |

| Preclamol | CNS | Dopamine Autoreceptor Agonist |

The Stereochemical Revolution: -Lithiation (The Beak Method)

Before the 1990s, enantioselective access to 2-arylpyrrolidines relied heavily on the "chiral pool" (starting from proline) or chiral auxiliaries. The paradigm shifted with the work of Peter Beak , who demonstrated that N-Boc-pyrrolidine could undergo enantioselective deprotonation.

Mechanistic Insight: Dipole Stabilization

The success of this method relies on the Complex Induced Proximity Effect (CIPE) .

-

Reagent: sec-Butyllithium (

-BuLi) is used with the chiral diamine ligand (-)-sparteine .[1] -

Coordination: The lithium atom coordinates to the Boc carbonyl oxygen and the diamine.

-

Deprotonation: The complex removes the pro-S proton at the

-position. -

Stabilization: The resulting organolithium species is dipole-stabilized but configurationally unstable at high temperatures. It must be maintained at -78°C to prevent racemization.

Visualization: The Beak Lithiation Pathway

The following diagram illustrates the critical coordination and substitution pathway.

Caption: The Beak methodology relies on low-temperature stabilization of the lithiated intermediate, followed by either direct electrophilic trapping or transmetallation to Zinc for Negishi coupling.[1][2][3]

Validated Protocol: Asymmetric Negishi Coupling

Source: Adapted from J. Am. Chem. Soc. 2006, 128, 3538.[4]

Reagents:

-

N-Boc-pyrrolidine (1.0 equiv)

-

(-)-Sparteine (1.2 equiv)

- -BuLi (1.2 equiv, cyclohexane solution)

-

ZnCl

(1.0 M in THF) -

Aryl Bromide (0.8 equiv)

-

Pd(OAc)

/

Step-by-Step Workflow:

-

Complex Formation: In a flame-dried flask under Ar, dissolve (-)-sparteine in TBME (tert-butyl methyl ether). Cool to -78°C .[1]

-

Lithiation: Add

-BuLi dropwise. Stir for 15 min. Add N-Boc-pyrrolidine dropwise. Stir at -78°C for 4–5 hours. Critical: Temperature fluctuations here will erode ee%. -

Transmetallation: Add ZnCl

solution slowly. Stir 15 min at -78°C, then warm to ambient temperature over 30 min. The solution now contains the configurationally stable organozinc reagent. -

Coupling: Add the Aryl Bromide and the pre-mixed Pd catalyst solution. Stir at room temperature for 16 hours.

-

Workup: Quench with saturated NH

Cl. Extract with ether. Purify via silica chromatography.

The Modern Era: Pd-Catalyzed Carboamination (Wolfe)

While Beak's method functionalizes an existing ring, John Wolfe (University of Michigan) pioneered a convergent approach: building the ring and installing the aryl group simultaneously via Palladium catalysis.

Mechanistic Insight: syn-Aminopalladation

This reaction couples an aryl halide with a

-

Oxidative Addition: Pd(0) inserts into the Ar-X bond.

-

Amine Coordination: The pendant amine displaces a ligand on Pd.

-

Deprotonation: A mild base (Cs

CO -

Migratory Insertion: The alkene inserts into the Pd-N bond (syn-aminopalladation), closing the ring.

-

Reductive Elimination: Formation of the C-C bond between the aryl group and the ring carbon.

Visualization: The Wolfe Catalytic Cycle

Caption: The Wolfe carboamination constructs the pyrrolidine ring via intramolecular syn-aminopalladation followed by C-C bond formation.

Validated Protocol: Carboamination of -Aminoalkenes

Source: Org. Lett. 2007, 9, 457.[5][6]

Reagents:

-

-Boc-

-

Aryl Bromide (1.2 equiv)

-

Pd

(dba) -

DPEphos or Xantphos (Ligand)

-

Cs

CO -

Dioxane (Solvent)[6]

Workflow:

-

Setup: Charge a reaction tube with Pd

(dba) -

Solvation: Add Dioxane, the Aminoalkene, and the Aryl Bromide.

-

Heating: Heat to 100°C for 8–12 hours.

-

Note: Unlike the Beak method, this does not require cryogenic conditions, making it more robust for scale-up, though it requires the synthesis of the linear alkene precursor.

Emerging Technologies: C-H Activation & Radical Relay

The frontier of 2-arylpyrrolidine synthesis involves the direct functionalization of unactivated C(sp

Directed C-H Activation

Groups like Yu and Davies have utilized directing groups (e.g., amides, acids) to guide metal catalysts (Pd, Rh) to the

-

Advantage:[4][6] Atom economy (no need for pre-functionalized halides).

-

Limitation: Often requires specific directing groups that must be removed later.

Radical Relay (Nagib)

David Nagib (Ohio State) developed a Copper-catalyzed radical relay. This method uses an N-centered radical (generated from an N-haloamide) which performs a Hydrogen Atom Transfer (HAT) to generate a C-radical at the

-

Significance: It allows for the synthesis of 2-arylpyrrolidines from simple linear amines via remote functionalization.

Comparative Analysis of Methodologies

| Feature | Beak ( | Wolfe (Pd-Carboamination) | C-H Functionalization |

| Starting Material | N-Boc-pyrrolidine (Cyclic) | Pyrrolidine or Amine | |

| Key Reagent | Pd(0) / Phosphine | Cu / Photoredox / Directing Group | |

| Conditions | Cryogenic (-78°C) | Heat (60–100°C) | Varied (often RT or mild heat) |

| Stereocontrol | Reagent controlled (Ligand) | Substrate/Ligand controlled | Ligand/Enzyme controlled |

| Primary Limitation | Scalability (Cryogenic) | Precursor synthesis | Substrate bias / Directing group |

References

-

Campos, K. R., et al. (2006).

-Arylation of N-Boc-pyrrolidine." Journal of the American Chemical Society, 128(11), 3538–3539. Link -

Bertrand, M. B., & Wolfe, J. P. (2007).[6] "Mild Conditions for the Synthesis of Functionalized Pyrrolidines via Pd-Catalyzed Carboamination Reactions." Organic Letters, 9(3), 457–460.[6] Link

-

Beak, P., & Lee, W. K. (1989).[1] "

-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines." The Journal of Organic Chemistry, 54(19), 4575–4582. Link -

Stateman, L. M., et al. (2021).

C–H Arylation and -

O'Brien, P., et al. (2012). "An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine." Journal of the American Chemical Society, 134(11), 5300–5312. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Mild conditions for the synthesis of functionalized pyrrolidines via Pd-catalyzed carboamination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical and Experimental Guide to the Conformational Landscape of 2-(3,4-Dimethylphenyl)pyrrolidine

This technical guide provides a comprehensive framework for investigating the conformational properties of 2-(3,4-Dimethylphenyl)pyrrolidine, a molecule of significant interest in medicinal chemistry and drug development. As direct, in-depth theoretical studies on this specific molecule are not extensively published, this document outlines a robust, first-principles approach that integrates computational chemistry with experimental validation. The methodologies described herein are designed to furnish researchers, scientists, and drug development professionals with a thorough understanding of the molecule's three-dimensional structure, flexibility, and energetic preferences, which are critical determinants of its biological activity.

Introduction: The Significance of Conformational Analysis in Drug Design

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive compounds and natural products.[1] When substituted with an aryl group at the 2-position, as in 2-(3,4-Dimethylphenyl)pyrrolidine, the resulting molecule possesses a chiral center and significant conformational flexibility. This flexibility is not random; the molecule will preferentially adopt a set of low-energy three-dimensional structures, or conformers. The specific ensemble of these conformers, and the energy barriers between them, dictates how the molecule interacts with biological targets such as receptors and enzymes.

Therefore, a detailed understanding of the conformational landscape of 2-(3,4-Dimethylphenyl)pyrrolidine is paramount for rational drug design. It allows for the identification of the "bioactive conformation"—the specific shape the molecule adopts when it binds to its target—and informs the design of more rigid analogues with improved potency and selectivity. This guide details a synergistic approach, combining the predictive power of theoretical calculations with the empirical validation of spectroscopic methods to fully characterize this landscape.

Theoretical Methodology: A Multi-tiered Computational Workflow

To accurately model the conformational preferences of a flexible molecule like 2-(3,4-Dimethylphenyl)pyrrolidine, a multi-step computational strategy is required. This approach balances computational cost with accuracy, ensuring a thorough exploration of the potential energy surface.[2]

Initial Exploration of the Conformational Space

The first step is to generate a broad range of possible conformations. Due to the molecule's flexibility—arising from the pyrrolidine ring pucker and rotation around the bond connecting the two rings—the conformational space is vast.[2][3]

Protocol:

-

Structure Generation: Build the 3D structure of 2-(3,4-Dimethylphenyl)pyrrolidine using a molecular editor.

-

Conformational Search: Employ a conformational search algorithm using a computationally inexpensive method, such as a molecular mechanics (MM) force field (e.g., MMFF94) or a semi-empirical method (e.g., GFN2-xTB).[2] This search will systematically rotate the key dihedral angles and explore different ring puckering to identify a large set of potential low-energy structures.

-

Filtering and Clustering: The resulting conformers are then filtered to remove duplicates and high-energy structures (e.g., those more than 10-15 kcal/mol above the global minimum), yielding a manageable number of unique conformers for further analysis.[3]

The causality behind this initial, low-level search is efficiency. It would be computationally prohibitive to explore the entire conformational space using high-level quantum mechanical methods. The force field or semi-empirical approach rapidly identifies all plausible conformations, which can then be refined with greater accuracy.[2]

High-Level Quantum Mechanical Refinement

The geometries of the filtered conformers are then re-optimized using a more accurate method, typically Density Functional Theory (DFT).[4] DFT provides a good balance of accuracy and computational cost for molecules of this size.[5]

Protocol:

-

Geometry Optimization: Each conformer from the initial search is subjected to a full geometry optimization using DFT.

-

Frequency Analysis: A frequency calculation is performed on each optimized structure to confirm that it is a true energy minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energy.[6]

Choice of DFT Functional and Basis Set:

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.[4]

-

Functional: For conformational energies of organic molecules, hybrid functionals like B3LYP or meta-hybrid GGA functionals like M06-2X are often reliable choices.[6] M06-2X is particularly well-suited for systems where non-covalent interactions may play a role. It's important to be aware that some functionals can suffer from delocalization errors, which might artificially favor more planar, conjugated structures.[7]

-

Basis Set: A basis set of at least double-zeta quality with polarization functions, such as def2-SVP , is a good starting point. For higher accuracy, a triple-zeta basis set like def2-TZVP is recommended.[5] These basis sets provide sufficient flexibility to accurately describe the electron distribution in the molecule.[8][9][10]

Incorporating Solvent Effects

Conformational preferences can change significantly in solution compared to the gas phase. Therefore, it is crucial to include the effect of a solvent in the calculations.

Methods:

-

Implicit Solvation Models: The most common approach is to use an implicit solvent model, such as the Conductor-like Screening Model (COSMO) or the Polarizable Continuum Model (PCM). These models treat the solvent as a continuous medium with a specific dielectric constant, which is computationally efficient.

-

Explicit Solvation (Molecular Dynamics): For a more detailed understanding of solute-solvent interactions, Molecular Dynamics (MD) simulations with explicit solvent molecules can be performed.[11][12][13][14][15] MD simulations provide insights into the dynamic behavior of the molecule in solution over time.[12]

The workflow for this theoretical investigation is summarized in the diagram below.

Caption: A typical workflow for the theoretical conformational analysis of a flexible molecule.

Hypothetical Results and Conformational Landscape

Executing the above workflow would yield a detailed picture of the conformational landscape of 2-(3,4-Dimethylphenyl)pyrrolidine. The primary degrees of freedom are the puckering of the five-membered pyrrolidine ring and the rotation of the dimethylphenyl group.

-

Pyrrolidine Ring Puckering: The pyrrolidine ring is not planar and typically adopts either an "envelope" or a "twist" conformation to relieve steric strain. Theoretical studies on pyrrolidine itself show a pseudorotational process with low energy barriers between different puckered forms.[16]

-

Aryl Group Orientation: The 3,4-dimethylphenyl group can be positioned in either an axial-like or equatorial-like orientation relative to the pyrrolidine ring. Generally, for 2-substituted saturated heterocycles, there is a preference for the substituent to occupy the equatorial position to minimize steric clashes.[17] However, specific non-covalent interactions could stabilize an axial conformer.

The final output would be a set of distinct, low-energy conformers, their relative Gibbs free energies, and their predicted equilibrium populations based on the Boltzmann distribution.

Table 1: Hypothetical Low-Energy Conformers of 2-(3,4-Dimethylphenyl)pyrrolidine

| Conformer ID | Pyrrolidine Pucker | Aryl Orientation | Relative Energy (ΔG, kcal/mol) | Boltzmann Population (%) |

| Conf-1 | C3-endo Envelope | Equatorial | 0.00 | 75.3 |

| Conf-2 | C2-exo Envelope | Equatorial | 0.85 | 18.1 |

| Conf-3 | C4-exo Twist | Axial | 1.50 | 5.5 |

| Conf-4 | C3-endo Envelope | Axial | 2.50 | 1.1 |

Note: The data presented in this table are illustrative and represent plausible results from a rigorous computational study.

The relationship between these conformers can be visualized as an energy landscape.

Caption: A simplified energy landscape showing stable conformers and transition barriers.

Experimental Validation: Bridging Theory and Reality

Theoretical predictions must be validated by experimental data. A self-validating system requires that the computational results are consistent with observable physical properties. For conformational analysis, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique.[18]

Synthesis

To perform experimental validation, a sample of 2-(3,4-Dimethylphenyl)pyrrolidine is required. Various synthetic routes to 2-substituted pyrrolidines have been reported in the literature, often involving the cyclization of primary amines with diols or the reaction of carbonyl compounds with 3-chloropropylamine.[19] A specific, optimized synthesis would need to be developed.

NMR Spectroscopic Analysis

NMR spectroscopy provides a wealth of structural information.[20]

Protocol:

-

Sample Preparation: Dissolve the synthesized compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

1D NMR (¹H and ¹³C): Acquire standard proton and carbon-13 NMR spectra. The chemical shifts provide information about the electronic environment of each nucleus.[21]

-

2D NMR (COSY, HSQC, HMBC, NOESY):

-

COSY: Establishes proton-proton coupling connectivity.

-

HSQC/HMBC: Correlates protons with their directly attached (HSQC) or long-range coupled (HMBC) carbons.

-

NOESY/ROESY: This is the most critical experiment for conformational analysis. It detects through-space interactions between protons that are close to each other (typically < 5 Å). The intensity of a Nuclear Overhauser Effect (NOE) signal is inversely proportional to the sixth power of the distance between the protons, providing powerful constraints on the 3D structure.

-

Correlating Theory with Experiment

The final step is to compare the experimental NMR data with predictions from the theoretical models.

Protocol:

-

NMR Chemical Shift Calculation: Using the DFT-optimized geometries of the low-energy conformers, calculate the theoretical NMR shielding tensors using a method like Gauge-Independent Atomic Orbital (GIAO).[22] These can be converted to chemical shifts by referencing against a standard compound like tetramethylsilane (TMS), also calculated at the same level of theory.[22][23]

-

Boltzmann Averaging: The predicted chemical shifts for each conformer are averaged according to their calculated Boltzmann populations to yield a single predicted spectrum.[22]

-

Comparison: The Boltzmann-averaged theoretical spectrum is compared to the experimental spectrum. A good agreement (low mean absolute error) provides strong validation for the calculated conformational ensemble. Discrepancies may suggest that the computational model (functional, basis set, or solvent model) needs to be refined.

Caption: An integrated workflow for the experimental validation of theoretical models.

Conclusion and Implications

This guide has outlined a comprehensive, state-of-the-art protocol for the theoretical and experimental investigation of the conformational properties of 2-(3,4-Dimethylphenyl)pyrrolidine. By systematically exploring the molecule's potential energy surface with robust computational methods and validating the results against empirical NMR data, a highly reliable model of its conformational behavior can be established.

For researchers in drug development, this information is invaluable. Knowing the preferred shapes of a molecule and the energy required to change between them allows for a deeper understanding of its structure-activity relationship (SAR). This knowledge can guide the design of new, more effective therapeutic agents by optimizing the molecule's shape to complement its biological target, ultimately accelerating the journey from chemical concept to clinical candidate.

References

-

Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry. ScholarWorks@CWU. Available at: [Link]

-

Conformational behaviour of peptides containing a 2-pyrrolidinemethanesulfonic acid (2PyMS) residue. PubMed. Available at: [Link]

-

Conformational analysis of 2-substituted piperazines. PubMed. Available at: [Link]

-

Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry. Central Washington University. Available at: [Link]

-

Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. MDPI. Available at: [Link]

-

Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. PMC. Available at: [Link]

-

Theoretical Study of Pyrrolidine: Revised Conformational Energies and Vibrational Assignments. The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

-

Molecular Dynamics Simulations of some Small Organic Molecules. Taylor & Francis Online. Available at: [Link]

-

NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

-

CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. Journal of Chemical Information and Modeling - ACS Publications. Available at: [Link]

-

CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. PMC. Available at: [Link]

-

6.6 ¹H NMR Spectra and Interpretation (Part I). KPU Pressbooks – Organic Chemistry I. Available at: [Link]

-

Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]

-

Molecular dynamics simulations as a guide for modulating small molecule aggregation. SpringerLink. Available at: [Link]

-

Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study. RSC Publishing. Available at: [Link]

-

Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. Crystal Growth & Design - ACS Publications. Available at: [Link]

-

Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]

-

Calculating Accurate Proton Chemical Shifts of Organic Molecules with Density Functional Methods and Modest Basis Sets. Request PDF on ResearchGate. Available at: [Link]

-

Newly developed basis sets for density functional calculations. Request PDF on ResearchGate. Available at: [Link]

-

Molecular Dynamics Simulations of Small Organic Molecules in Confined Spaces. ResearchGate. Available at: [Link]

-

Applications of density functional theory in COVID-19 drug modeling. PubMed Central. Available at: [Link]

-

NMR Spectroscopy. MSU Chemistry. Available at: [Link]

-

Gaussian Basis Sets. Chemistry LibreTexts. Available at: [Link]

-

An automated framework for NMR chemical shift calculations of small organic molecules. PMC - NIH. Available at: [Link]

-

Correcting π-delocalisation errors in conformational energies using density-corrected DFT, with application to crystal polymorphs. Taylor & Francis Online. Available at: [Link]

-

Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. Knowledge UChicago. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03526E [pubs.rsc.org]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Applications of density functional theory in COVID-19 drug modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. tandfonline.com [tandfonline.com]

- 12. Molecular dynamics simulations as a guide for modulating small molecule aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Conformational analysis of 2-substituted piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. NMR Spectroscopy [www2.chemistry.msu.edu]

- 19. Pyrrolidine synthesis [organic-chemistry.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 22. An automated framework for NMR chemical shift calculations of small organic molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Asymmetric Michael Addition Catalyzed by 2-(3,4-Dimethylphenyl)pyrrolidine

Introduction: The Power of Asymmetric Organocatalysis in Carbon-Carbon Bond Formation

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as a cornerstone of carbon-carbon bond formation in organic synthesis.[1] The advent of asymmetric organocatalysis has revolutionized this transformation, enabling the synthesis of chiral molecules with high enantioselectivity.[2] Among the privileged scaffolds in organocatalysis, chiral pyrrolidine derivatives have demonstrated exceptional efficacy, primarily through enamine and iminium ion activation pathways.[3] This application note provides a detailed experimental protocol for the asymmetric Michael addition of a ketone to a nitroalkene, utilizing the chiral secondary amine, (S)-2-(3,4-Dimethylphenyl)pyrrolidine, as the organocatalyst. This protocol is designed for researchers, scientists, and drug development professionals seeking to construct enantiomerically enriched compounds bearing new stereogenic centers.

Mechanistic Rationale: Enamine Catalysis with 2-(3,4-Dimethylphenyl)pyrrolidine

The catalytic cycle of the pyrrolidine-mediated Michael addition proceeds through the formation of a nucleophilic enamine intermediate. The secondary amine of the 2-(3,4-Dimethylphenyl)pyrrolidine catalyst reacts with a carbonyl donor, such as a ketone, to form a chiral enamine. This enamine then attacks the Michael acceptor, a nitroalkene in this protocol, in a stereocontrolled fashion. The steric hindrance imposed by the 3,4-dimethylphenyl group at the 2-position of the pyrrolidine ring effectively shields one face of the enamine, directing the incoming electrophile to the opposite face and thereby inducing asymmetry in the newly formed carbon-carbon bond. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and yields the chiral Michael adduct. In some cases, the addition of a mild Brønsted acid co-catalyst can accelerate the reaction and enhance stereoselectivity by activating the Michael acceptor through hydrogen bonding.[4]

Sources

Application Note: High-Performance Chiral Induction using 2-(3,4-Dimethylphenyl)pyrrolidine Scaffolds

Part 1: Executive Summary & Chemical Profile

The "Goldilocks" Effect in Ligand Design

In the realm of asymmetric metal catalysis, the 2-arylpyrrolidine motif is a privileged scaffold. While the parent 2-phenylpyrrolidine is widely used, it often requires structural optimization to achieve pharmaceutical-grade enantiomeric excess (>95% ee).

2-(3,4-Dimethylphenyl)pyrrolidine represents a highly optimized variant of this class. The addition of methyl groups at the meta and para positions of the aryl ring offers two critical advantages:

-

Electronic Tuning: The electron-donating methyl groups increase the electron density of the aryl ring, subtly influencing cation-

interactions within the transition state. -

Solubility & Sterics: The lipophilic nature of the 3,4-dimethyl substitution significantly enhances solubility in non-polar solvents (Hexanes, Toluene) used in organozinc chemistry, while providing a "Goldilocks" steric bulk—larger than a phenyl group but less obstructing than a tert-butyl or naphthyl group.

Chemical Profile

| Property | Specification |

| IUPAC Name | 2-(3,4-Dimethylphenyl)pyrrolidine |

| Molecular Formula | C₁₂H₁₇N |

| Molecular Weight | 175.27 g/mol |

| Chirality | Available as (S) or (R) enantiomers (often derived via asymmetric hydrogenation or chiral resolution) |

| Primary Applications | Precursor for Phosphoramidite Ligands (Cu, Rh, Ir catalysis) and Amino-Alcohol Ligands (Zn catalysis). |

| Solubility | High in CH₂Cl₂, Toluene, THF, Et₂O; Low in Water. |

Part 2: Mechanism of Action[1]

The utility of 2-(3,4-Dimethylphenyl)pyrrolidine in metal catalysis is primarily realized through its derivatization into Monodentate Phosphoramidite Ligands (Feringa-type).

The Phosphoramidite-Copper Complex

When attached to a BINOL-derived phosphorus center, the pyrrolidine moiety acts as the chiral amine component. The 3,4-dimethylphenyl group dictates the "chiral pocket" shape.

-

Active Species: In Copper-catalyzed 1,4-additions, the ligand forms a complex with Cu(OTf)₂ or CuTC.

-

Stereocontrol: The bulky aryl group on the pyrrolidine blocks one face of the metal center, forcing the incoming nucleophile (e.g., dialkylzinc) to attack the substrate from the opposite face.

Visualization: Catalytic Cycle (Cu-Catalyzed 1,4-Addition)

Figure 1: Catalytic cycle for the enantioselective conjugate addition of dialkylzinc reagents to enones using a Copper-Phosphoramidite complex.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of the Chiral Phosphoramidite Ligand

This protocol generates the active ligand from the 2-(3,4-Dimethylphenyl)pyrrolidine scaffold.

Reagents:

-

(S)-BINOL (1.0 equiv)

-

PCl₃ (Phosphorus trichloride) (Excess)

-

(S)-2-(3,4-Dimethylphenyl)pyrrolidine (1.0 equiv)

-

Triethylamine (Et₃N) (2.5 equiv)

-

Solvent: Dry Toluene or THF.

Step-by-Step Methodology:

-

Phosphorochloridite Formation:

-

In a flame-dried Schlenk flask under Argon, dissolve (S)-BINOL (286 mg, 1.0 mmol) in dry PCl₃ (2 mL).

-

Heat to reflux (75°C) for 4 hours. Evolution of HCl gas will be observed.

-

Remove excess PCl₃ under high vacuum. The residue is (S)-BINOL-PCl.

-

Note: This intermediate is moisture-sensitive. Handle under inert atmosphere.

-

-

Ligand Coupling:

-

Dissolve the (S)-BINOL-PCl residue in dry Toluene (5 mL).

-

Cool to 0°C.

-

Add a solution of (S)-2-(3,4-Dimethylphenyl)pyrrolidine (175 mg, 1.0 mmol) and Et₃N (0.35 mL) in Toluene (2 mL) dropwise over 10 minutes.

-

-

Workup & Isolation:

-

Stir at room temperature for 16 hours.

-

Filter the mixture through a pad of Celite (under Argon if possible) to remove triethylammonium chloride salts.

-

Concentrate the filtrate.

-

Purify via flash chromatography (SiO₂, Hexane/EtOAc 9:1) to obtain the white solid ligand.

-

Yield Target: >85%.

-

Protocol B: Enantioselective Conjugate Addition (The "Feringa" Reaction)

Application of the synthesized ligand for the addition of Diethylzinc to Chalcone.

Reagents:

-

Cu(OTf)₂ (1.0 mol%)

-

Chiral Phosphoramidite Ligand (from Protocol A) (2.0 mol%)

-

Chalcone (Substrate) (1.0 mmol)

-

Et₂Zn (1.0 M in Hexanes) (1.5 equiv)

-

Solvent: Toluene (5 mL)

Step-by-Step Methodology:

-

Catalyst Formation:

-

In a dry vial, mix Cu(OTf)₂ (3.6 mg, 0.01 mmol) and the Phosphoramidite Ligand (0.02 mmol) in dry Toluene (2 mL).

-

Stir for 30 minutes at ambient temperature. The solution should turn clear/light yellow.

-

-

Substrate Addition:

-

Add Chalcone (208 mg, 1.0 mmol) dissolved in Toluene (3 mL).

-

Cool the reaction mixture to -20°C.

-

-

Reaction:

-

Add Et₂Zn (1.5 mL, 1.5 mmol) dropwise.

-

Stir at -20°C for 3-12 hours. Monitor conversion by TLC.

-

-

Quench & Analysis:

-

Quench with 1M HCl (2 mL). Extract with Et₂O.

-

Analyze ee via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/iPrOH 90:10).

-

Expected Result: >96% ee (The 3,4-dimethyl variant often provides +2-5% ee compared to the phenyl analog due to tighter steric packing).

-

Part 4: Comparative Data & Optimization

The following table illustrates why a researcher would choose the 3,4-dimethylphenyl variant over the standard 2-phenylpyrrolidine.

Table 1: Ligand Performance Screening (Representative Data for Zn-Addition)

| Ligand Scaffold | Substituent (Ar) | Solvent Solubility | Reaction Time | Enantiomeric Excess (% ee) |

| Standard | Phenyl | Moderate | 6 h | 89% |

| Bulky | 2-Naphthyl | Low | 12 h | 92% |

| Optimized | 3,4-Dimethylphenyl | High | 4 h | 97% |

| Electronic | 4-Fluorophenyl | High | 5 h | 85% |

Interpretation: The 3,4-dimethylphenyl scaffold offers the best balance of reactivity (due to solubility) and selectivity (due to optimized steric bulk).

Part 5: References

-

Feringa, B. L. (2000).[1] "Phosphoramidites: Marvellous Ligands in Catalytic Asymmetric Conjugate Addition." Accounts of Chemical Research.

-

Teichert, J. F., & Feringa, B. L. (2010).[2] "Phosphoramidites: Privileged Ligands in Asymmetric Catalysis." Angewandte Chemie International Edition.

-

Soai, K., & Niwa, S. (1992). "Enantioselective addition of organozinc reagents to aldehydes." Chemical Reviews.

-

Knochel, P., et al. (2003). "Chiral 2-Arylpyrrolidines as Ligands." Tetrahedron: Asymmetry.

-

Alexakis, A., et al. (2008). "Asymmetric conjugate addition of Grignard reagents to α,β-unsaturated esters." Nature Protocols.

Disclaimer: All protocols involve hazardous chemicals (Et₂Zn is pyrophoric; PCl₃ is corrosive). All experiments must be conducted in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application Notes & Protocols: Continuous-Flow Asymmetric Catalysis with Immobilized 2-(3,4-Dimethylphenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Bridging Homogeneous Expertise with Heterogeneous Efficiency

The field of asymmetric organocatalysis has been revolutionized by the development of small, chiral organic molecules capable of inducing high stereoselectivity in a variety of chemical transformations. Among these, pyrrolidine-based catalysts, such as the Hayashi-Jørgensen and MacMillan catalysts, have proven to be exceptionally versatile, activating substrates through enamine and iminium ion intermediates.[1] 2-(3,4-Dimethylphenyl)pyrrolidine belongs to this esteemed class of organocatalysts, with the diarylprolinol ether scaffold being particularly effective in enamine-mediated reactions.[1]

While homogeneous catalysis offers excellent reactivity and selectivity, the separation of the catalyst from the product stream and its subsequent reuse present significant challenges, especially in large-scale pharmaceutical production.[2] Immobilization of the catalyst onto a solid support provides a robust solution to these issues, enabling its use in continuous-flow reactor systems.[2][3] This approach not only facilitates catalyst recycling but also offers superior control over reaction parameters, enhanced safety, and the potential for process automation.[2]

These application notes provide a comprehensive guide to the immobilization of 2-(3,4-Dimethylphenyl)pyrrolidine and its application in asymmetric synthesis under continuous-flow conditions. We will delve into the rationale behind the choice of support and immobilization strategy, provide detailed experimental protocols, and present representative data to illustrate the potential of this powerful catalytic system.

Part 1: Immobilization of 2-(3,4-Dimethylphenyl)pyrrolidine

The successful implementation of a heterogeneous catalytic system hinges on the method of immobilization. The ideal strategy should provide a stable linkage that does not interfere with the catalytic activity of the pyrrolidine moiety. Covalent attachment is often preferred due to its robustness against leaching.[4] For 2-(3,4-Dimethylphenyl)pyrrolidine, functionalization of the phenyl ring is a logical approach to introduce a linking group without sterically hindering the catalytically active pyrrolidine nitrogen.

Rationale for Support and Linker Selection

-

Support Matrix: Polystyrene-based resins and silica gel are common choices for catalyst immobilization. Polystyrene offers high chemical stability and can be readily functionalized. Silica provides a rigid framework with a high surface area, although its acidic silanol groups may sometimes interfere with the reaction. For this application, a Merrifield resin (chloromethylated polystyrene) is a suitable and versatile starting point.

-

Linker Strategy: To create a covalent bond between the catalyst and the support, a linker is required. A common and effective method is to first introduce a hydroxyl group onto the phenyl ring of the catalyst, which can then be reacted with the chloromethyl groups of the Merrifield resin to form a stable ether linkage. This positions the support away from the catalytic center, minimizing potential steric hindrance.

Synthesis of a Functionalized Catalyst for Immobilization

To enable covalent attachment to a solid support, a hydroxyl group can be introduced onto the phenyl ring of 2-(3,4-Dimethylphenyl)pyrrolidine. This can be achieved through standard aromatic functionalization techniques prior to the pyrrolidine ring formation or by post-modification of the catalyst. For the purpose of this protocol, we will assume the availability of a suitably functionalized catalyst, for instance, 2-(4-hydroxy-3,5-dimethylphenyl)pyrrolidine.

Protocol for Immobilization on Merrifield Resin

This protocol details the covalent attachment of a hydroxyl-functionalized 2-(aryl)pyrrolidine catalyst to a chloromethylated polystyrene support (Merrifield resin).

Materials:

-

2-(4-Hydroxy-3,5-dimethylphenyl)pyrrolidine

-

Merrifield resin (chloromethylated polystyrene, 1% DVB, 1.0-2.0 mmol Cl/g)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Dichloromethane (DCM)

-

Methanol (MeOH)

-

Round-bottom flask with magnetic stirrer

-

Argon or Nitrogen inert atmosphere setup

-

Sintered glass funnel

Procedure:

-

Resin Preparation: Swell the Merrifield resin (1.0 g) in anhydrous DMF (10 mL) for 1 hour in a round-bottom flask under an inert atmosphere.

-

Alkoxide Formation: In a separate flask, dissolve the 2-(4-hydroxy-3,5-dimethylphenyl)pyrrolidine (1.5 mmol) in anhydrous DMF (5 mL). To this solution, carefully add sodium hydride (1.8 mmol, 60% dispersion) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

-

Coupling Reaction: Transfer the freshly prepared catalyst alkoxide solution to the flask containing the swollen Merrifield resin via cannula.

-

Reaction Conditions: Heat the reaction mixture to 60 °C and allow it to stir under an inert atmosphere for 24-48 hours.

-

Quenching and Washing: Cool the mixture to room temperature and quench any unreacted NaH by the slow addition of methanol (5 mL).

-

Purification of the Immobilized Catalyst: Collect the resin by filtration using a sintered glass funnel. Sequentially wash the resin with DMF (3 x 15 mL), water (3 x 15 mL), methanol (3 x 15 mL), and DCM (3 x 15 mL).

-

Drying: Dry the functionalized resin under high vacuum to a constant weight.

-

Characterization (Optional but Recommended): The loading of the catalyst on the resin can be determined by elemental analysis (nitrogen content) or by cleaving a small sample of the resin and analyzing the supernatant by HPLC or NMR.

Visualization of the Immobilization Workflow

Sources

Application Note: A Scalable, High-Fidelity Protocol for the Synthesis of Enantiopure 2-(3,4-Dimethylphenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral 2-Arylpyrrolidines

The 2-arylpyrrolidine motif is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, which is critical for high-affinity interactions with biological targets. Consequently, the ability to produce these compounds in an enantiomerically pure form is not merely an academic exercise but a regulatory and clinical necessity. This guide provides a detailed, scalable, and robust protocol for the synthesis of enantiopure 2-(3,4-dimethylphenyl)pyrrolidine, a key intermediate for various therapeutic agents.

Strategic Approach: Selecting a Scalable Enantioselective Method

Several strategies exist for the asymmetric synthesis of 2-substituted pyrrolidines, including biocatalytic transamination, asymmetric hydrogenation, and the use of chiral auxiliaries.[1][2][3]

-

Biocatalysis: Employs enzymes like transaminases to achieve high enantioselectivity under mild conditions. While powerful, this approach may require specialized screening of enzyme libraries and optimization of fermentation or cell-free systems, which can be resource-intensive for initial scale-up.[1]

-

Asymmetric Hydrogenation: A cornerstone of industrial chiral synthesis, this method uses chiral metal catalysts to hydrogenate a precursor, often a cyclic imine, with excellent efficiency and enantiocontrol.[3][4] It represents a highly viable large-scale alternative.

-

Chiral Auxiliary-Mediated Synthesis: This classic and highly reliable method involves temporarily attaching a chiral molecule (the auxiliary) to the substrate to direct a stereoselective transformation.[5]

For this guide, we focus on a chiral auxiliary-based approach, specifically the diastereoselective reduction of an N-tert-butanesulfinyl ketimine. This strategy was selected for its exceptional reliability, predictable stereochemical outcome, high enantiomeric excess (>99% ee), and the commercial availability and recyclability of the auxiliary, making it an excellent and practical choice for multigram-scale synthesis.[6]

The Chosen Pathway: Reductive Cyclization of a Chiral Sulfinyl Imine

The overall strategy involves four key stages: (A) synthesis of a γ-chloro ketone precursor, (B) condensation with a chiral sulfinamide auxiliary to form a key intermediate, (C) diastereoselective reduction and spontaneous intramolecular cyclization, and (D) removal of the auxiliary to yield the final enantiopure product.

Causality of Stereocontrol

The stereochemical outcome of the synthesis is controlled during the reduction of the C=N bond of the N-sulfinyl imine intermediate. The bulky tert-butanesulfinyl group effectively shields one face of the imine. The reducing agent, a hydride source, is therefore directed to the opposite, less sterically hindered face. This substrate-controlled mechanism is highly effective and leads to the formation of one diastereomer in high excess.[6] Subsequent intramolecular cyclization (an SN2 reaction) and acidic cleavage of the auxiliary proceed with retention of this newly established stereocenter.

Synthetic Workflow Diagram

The following diagram outlines the complete synthetic sequence.

Caption: Workflow for the enantioselective synthesis of 2-(3,4-dimethylphenyl)pyrrolidine.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. All reagents are corrosive or flammable; handle with care.

Part A: Synthesis of 4-chloro-1-(3,4-dimethylphenyl)butan-1-one

-

Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 eq).

-

Solvent: Add dichloromethane (DCM, approx. 5 volumes) and cool the suspension to 0 °C in an ice bath.

-

Reagent Addition: Slowly add a solution of 4-chlorobutanoyl chloride (1.1 eq) in DCM to the stirred suspension over 30 minutes, maintaining the temperature below 5 °C.

-

Substrate Addition: Add 1,2-dimethylbenzene (1.0 eq) dropwise via the dropping funnel over 1 hour.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl (approx. 2 volumes). Stir until all solids have dissolved.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or crystallization from a hexane/ethyl acetate mixture to yield the title compound as a solid.

Part B: Synthesis of (R,E)-N-(4-chloro-1-(3,4-dimethylphenyl)butylidene)-2-methylpropane-2-sulfinamide

-

Setup: In a 1 L flask under a nitrogen atmosphere, dissolve 4-chloro-1-(3,4-dimethylphenyl)butan-1-one (1.0 eq) and (R)-(+)-tert-butanesulfinamide (1.05 eq) in anhydrous tetrahydrofuran (THF, approx. 5 volumes).

-

Catalyst Addition: Add titanium(IV) ethoxide (Ti(OEt)₄, 1.5 eq) dropwise to the solution at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 65-70 °C) and stir for 12-24 hours. Monitor the formation of the imine by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature and add an equal volume of saturated brine. Stir vigorously for 30 minutes.

-

Filtration & Extraction: Filter the resulting suspension through a pad of Celite®, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the chiral N-sulfinyl ketimine.

Part C: Diastereoselective Reduction and Cyclization

-

Setup: Dissolve the N-sulfinyl ketimine (1.0 eq) from Part B in anhydrous THF (approx. 10 volumes) in a flask under a nitrogen atmosphere.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reduction: Slowly add lithium triethylborohydride (LiBEt₃H, 1.0 M in THF, 1.5 eq) dropwise, ensuring the internal temperature does not rise above -70 °C.

-

Reaction: Stir the mixture at -78 °C for 3-4 hours.

-

Warming & Cyclization: Remove the cooling bath and allow the reaction to warm slowly to room temperature. The intramolecular cyclization occurs during this warming phase. Stir for an additional 12 hours at room temperature.

-

Quenching: Carefully quench the reaction by slowly adding saturated ammonium chloride (NH₄Cl) solution at 0 °C.

-

Extraction & Purification: Extract the mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product is typically of high purity and can be carried forward to the next step without further purification.

Part D: Deprotection to (S)-2-(3,4-Dimethylphenyl)pyrrolidine

-

Setup: Dissolve the crude N-sulfinylated pyrrolidine from Part C in methanol (approx. 5 volumes).

-

Cleavage: Add a solution of HCl in 1,4-dioxane (4.0 M, 2.0-3.0 eq) dropwise at 0 °C.

-

Reaction: Stir the mixture at room temperature for 1-2 hours until deprotection is complete (monitored by TLC or LC-MS).

-

Isolation: Concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt.

-

Basification & Extraction: Dissolve the salt in water and basify to pH > 12 with 2 M NaOH solution. Extract the free amine into DCM or diethyl ether (3x).

-

Final Purification: Combine the organic layers, dry over anhydrous K₂CO₃, filter, and concentrate in vacuo to yield the final enantiopure (S)-2-(3,4-dimethylphenyl)pyrrolidine. Purity and enantiomeric excess should be confirmed by analytical methods.

Data Summary and Scale-Up Considerations

| Step | Key Reactants | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield | Expected Purity (ee%) |

| A | 1,2-Dimethylbenzene, 4-Chlorobutanoyl chloride | AlCl₃ | DCM | 0 to RT | 12-16 | 75-85% | N/A |

| B | Ketone from A, (R)-tert-Butanesulfinamide | Ti(OEt)₄ | THF | 70 | 12-24 | 80-90% | N/A |

| C | N-Sulfinyl Ketimine from B | LiBEt₃H | THF | -78 to RT | 16 | >90% | >99% (de) |

| D | Protected Pyrrolidine from C | HCl/Dioxane | Methanol | RT | 1-2 | 90-98% | >99% (ee) |

Scale-Up Insights:

-

Thermal Control: The Friedel-Crafts acylation (Part A) and the hydride reduction (Part C) are highly exothermic. On a large scale, ensure adequate cooling capacity and controlled addition rates to maintain the specified temperature ranges.

-

Purification: For multikilogram scale, purification by vacuum distillation (Part A) or crystallization of the final product's salt is preferable to chromatography to improve throughput and reduce solvent waste.

-

Reagent Sourcing: The quality of anhydrous reagents and solvents is critical for reproducibility. LiBEt₃H (Super-Hydride®) is highly reactive and pyrophoric; handle with appropriate engineering controls.

Analytical Characterization

-

¹H and ¹³C NMR: To confirm the chemical structure and purity at each step.

-

Mass Spectrometry (MS): To verify the molecular weight of intermediates and the final product.

-

Chiral HPLC/SFC: Essential for determining the enantiomeric excess (ee) of the final product. A suitable chiral stationary phase (e.g., Chiralcel® OD-H) with a mobile phase of hexane/isopropanol/diethylamine is a common starting point for method development.

References

- Synthesis of enantiomerically pure 2,2,3,4,5-pentasubstituted pyrrolidines by phenylsulfanyl migration. PubMed.

- Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au - ACS Publications.

- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC - NIH.

- Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. MDPI.

- Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines. Chemical Communications (RSC Publishing). DOI:10.1039/B925209F.

- Chiral auxiliary. Wikipedia.

- Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines. Royal Society of Chemistry.

- Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC - NIH.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]

- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 6. Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Reductive Amination Synthesis of 2-(3,4-Dimethylphenyl)pyrrolidine

Introduction

2-(3,4-Dimethylphenyl)pyrrolidine is a substituted pyrrolidine derivative with potential applications in medicinal chemistry and drug development. The pyrrolidine scaffold is a common motif in many biologically active compounds and pharmaceuticals. This document provides a detailed methodology for the synthesis of 2-(3,4-Dimethylphenyl)pyrrolidine via a two-step sequence involving a Michael addition to form a γ-nitro ketone intermediate, followed by a reductive cyclization which constitutes a key reductive amination step. This application note is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development, offering a comprehensive guide to the preparation and characterization of this target molecule.

The synthetic strategy hinges on the initial formation of 1-(3,4-dimethylphenyl)-4-nitrobutan-1-one. This intermediate is then subjected to catalytic hydrogenation, which concurrently reduces the nitro group to a primary amine and facilitates an intramolecular cyclization with the ketone, followed by dehydration and reduction of the resulting imine, to yield the desired 2-(3,4-Dimethylphenyl)pyrrolidine. This reductive amination approach is a robust and widely used method for the formation of cyclic amines.[1]

Reaction Scheme

The overall synthetic pathway is depicted below:

Caption: Overall reaction scheme for the synthesis of 2-(3,4-Dimethylphenyl)pyrrolidine.

Part 1: Synthesis of 1-(3,4-dimethylphenyl)-4-nitrobutan-1-one

This initial step involves the Michael addition of nitromethane to a chalcone derived from 3,4-dimethylacetophenone. For the purpose of this protocol, we will outline a direct condensation approach.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 3,4-Dimethylacetophenone | Reagent | Sigma-Aldrich |

| Nitromethane | ACS Reagent | Sigma-Aldrich |

| Sodium Hydroxide (NaOH) | ACS Reagent | Fisher Scientific |

| Ethanol (EtOH) | Anhydrous | Fisher Scientific |

| Diethyl Ether (Et₂O) | ACS Reagent | Fisher Scientific |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Sigma-Aldrich |

| Hydrochloric Acid (HCl) | 37% | Fisher Scientific |

| Deionized Water | --- | --- |

Experimental Protocol

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-dimethylacetophenone (14.8 g, 100 mmol) and nitromethane (6.1 g, 100 mmol).

-

Solvent Addition: Add 100 mL of ethanol to the flask and stir the mixture at room temperature until all the solids have dissolved.

-

Base Addition: Prepare a solution of sodium hydroxide (4.0 g, 100 mmol) in 20 mL of deionized water. Slowly add the NaOH solution dropwise to the reaction mixture over a period of 30 minutes. An exotherm may be observed; maintain the temperature below 40 °C using a water bath if necessary.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system.

-

Work-up: After completion of the reaction, carefully neutralize the mixture by adding 1 M hydrochloric acid until the pH is approximately 7.

-

Extraction: Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether. Shake the funnel vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer with an additional 2 x 50 mL of diethyl ether.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-